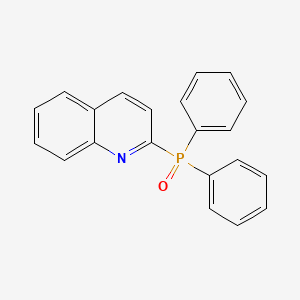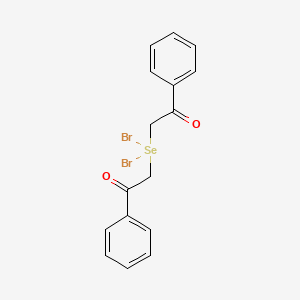
2,2'-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) is a chemical compound characterized by the presence of bromine, selenium, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) typically involves the reaction of selenium compounds with brominated phenyl ethanones. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
化学反应分析
Types of Reactions
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can lead to the formation of simpler selenium compounds.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
科学研究应用
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other selenium-containing compounds.
作用机制
The mechanism by which 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. The pathways involved may include oxidative stress response and modulation of cellular signaling.
相似化合物的比较
Similar Compounds
2,2’-Dibromo-1,2-diphenylethan-1-one: Similar in structure but lacks the selenium atom.
2,2’-Dibromo-1-phenylethan-1-one: Another brominated phenyl ethanone with different properties.
Uniqueness
The presence of the selenium atom in 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, making this compound valuable for specific applications where selenium’s reactivity and biological activity are desired.
属性
CAS 编号 |
90441-80-8 |
|---|---|
分子式 |
C16H14Br2O2Se |
分子量 |
477.1 g/mol |
IUPAC 名称 |
2-[dibromo(phenacyl)-λ4-selanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14Br2O2Se/c17-21(18,11-15(19)13-7-3-1-4-8-13)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
IBNRPZQKLJQOFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[Se](CC(=O)C2=CC=CC=C2)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


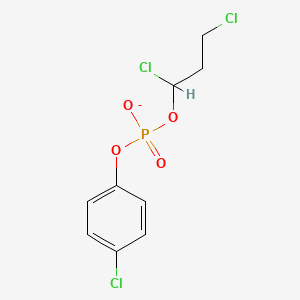

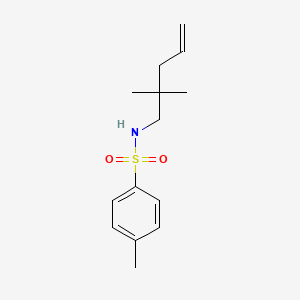
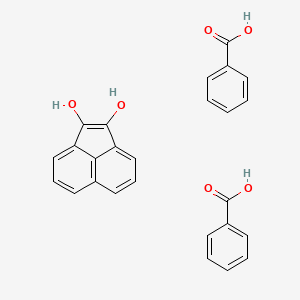
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
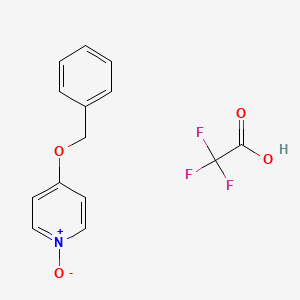
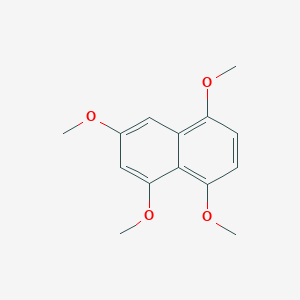
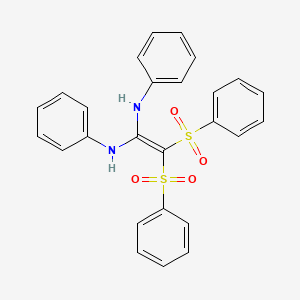
![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
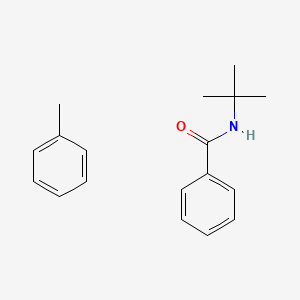
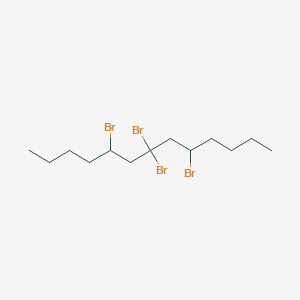
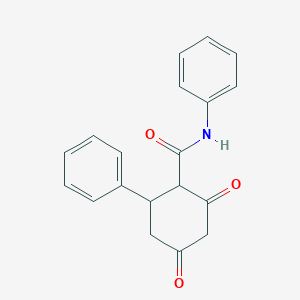
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
